(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For the specific compound , the synthetic route might involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone.
Formation of the thiazolidinone ring: This involves the reaction of the pyrazole derivative with a thioamide and an α-haloketone under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Various substitution reactions can occur on the aromatic rings or the thiazolidinone ring itself.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines.
Scientific Research Applications
Chemistry
Thiazolidinones are studied for their potential as building blocks in organic synthesis and as intermediates in the preparation of more complex molecules.
Biology
These compounds have shown promise in various biological assays, including antimicrobial, antifungal, and anticancer activities.
Medicine
Thiazolidinones are being investigated for their potential therapeutic applications, particularly as anti-inflammatory and antidiabetic agents.
Industry
In the industrial sector, thiazolidinones can be used as additives in materials science and as precursors for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of thiazolidinones often involves interaction with specific molecular targets such as enzymes or receptors. For example, some thiazolidinones have been shown to inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Uniqueness
The unique structure of “(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” lies in its combination of a thiazolidinone ring with a pyrazole moiety, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C32H31N3O2S2 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H31N3O2S2/c1-4-5-18-37-28-17-16-25(19-22(28)2)30-26(21-34(33-30)27-14-10-7-11-15-27)20-29-31(36)35(32(38)39-29)23(3)24-12-8-6-9-13-24/h6-17,19-21,23H,4-5,18H2,1-3H3/b29-20- |
InChI Key |
NCGJGRTUIGKWCF-BRPDVVIDSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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